![molecular formula C12H13NO3 B15360111 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione](/img/structure/B15360111.png)
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione is a multifunctionalized isoindole-1,3-dione derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as isoindole-1,3-dione and a suitable alkylating agent.
Alkylation: : The alkylating agent is used to introduce the 3-hydroxy-2-methylpropyl group to the isoindole-1,3-dione core. This step often requires the use of a strong base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the isoindole-1,3-dione.
Purification: : The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: : The compound can be reduced to remove the carbonyl groups, leading to the formation of a hydrocarbon derivative.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like halides (e.g., sodium iodide) and esters (e.g., acyl chlorides) are employed in substitution reactions.
Major Products Formed
Oxidation: : Ketones or aldehydes are the major products.
Reduction: : Hydrocarbon derivatives are formed.
Substitution: : Halides or esters are the primary products.
Aplicaciones Científicas De Investigación
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione has various applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe to study biological systems and interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group and the isoindole-1,3-dione core can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity.
Comparación Con Compuestos Similares
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione is unique due to its specific structural features. Similar compounds include:
Isoindoline-1,3-dione derivatives: : These compounds share the isoindoline-1,3-dione core but may have different substituents.
Multifunctionalized isoindoles: : These compounds have additional functional groups that can alter their reactivity and applications.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(7-14)6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1 |
Clave InChI |
DVEGUJIAVRCLNH-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CN1C(=O)C2=CC=CC=C2C1=O)CO |
SMILES canónico |
CC(CN1C(=O)C2=CC=CC=C2C1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


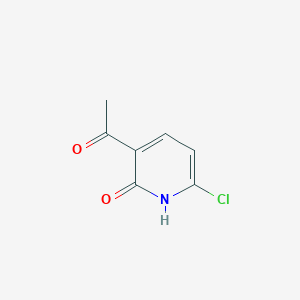

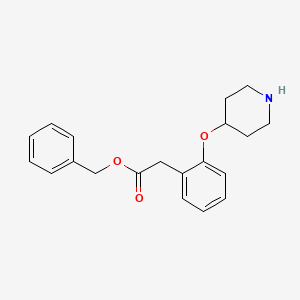
![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)
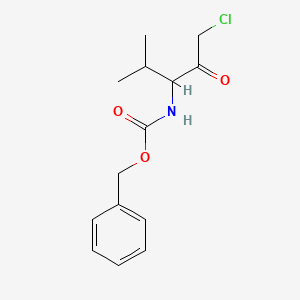
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)


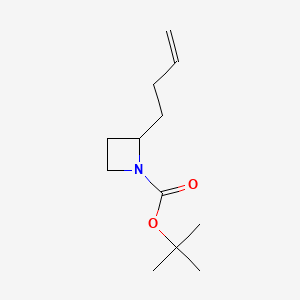
![tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate](/img/structure/B15360078.png)
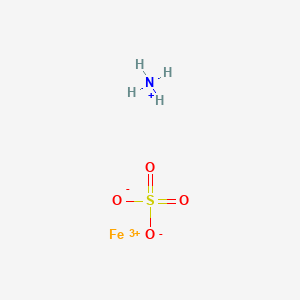
![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)
![Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360121.png)
